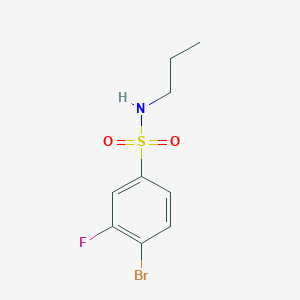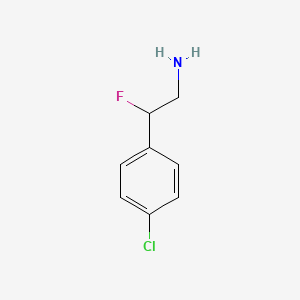
2-(4-Chlorphenyl)-2-fluorethan-1-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-2-fluoroethan-1-amine is a useful research compound. Its molecular formula is C8H9ClFN and its molecular weight is 173.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenyl)-2-fluoroethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-2-fluoroethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entwicklung von antimikrobiellen Wirkstoffen
2-(4-Chlorphenyl)-2-fluorethan-1-amin: hat potenzielle Anwendungen bei der Entwicklung neuer antimikrobieller Wirkstoffe. Die Struktur der Verbindung ermöglicht ihre Verwendung als Baustein bei der Synthese von Derivaten mit vielversprechender antimikrobieller Aktivität gegen sowohl bakterielle (grampositive und gramnegative) als auch fungale Arten . Diese Derivate können so konzipiert werden, dass sie gegen arzneimittelresistente Krankheitserreger wirken, und damit einen dringenden Bedarf in der modernen Medizin decken.
Krebsforschung
Diese Verbindung könnte auch eine Rolle in der Krebsforschung spielen. Ihre Derivate wurden auf ihre antiproliferativen Eigenschaften untersucht, insbesondere gegen östrogenrezeptor-positive humane Brustadenokarzinom-Zelllinien (MCF7) . Durch die Hemmung des Wachstums von Krebszellen könnten diese Derivate zur Entwicklung neuer Krebsbehandlungen beitragen.
Molekulare Modellierung
Im Bereich der molekularen Modellierung kann This compound zur Erstellung von Modellen verwendet werden, die die Bindungsart und Wirksamkeit potenzieller pharmazeutischer Verbindungen vorhersagen . Dies ist entscheidend für das rationale Design von Medikamenten, da es Forschern ermöglicht, Interaktionen mit biologischen Zielen zu simulieren und zu optimieren, bevor mit der Synthese und Testung begonnen wird.
Synthetische Chemie
Die Verbindung dient als vielseitiges Zwischenprodukt in der synthetischen Chemie. Sie kann verwendet werden, um eine Vielzahl von heterocyclischen Verbindungen zu synthetisieren, die für die Entwicklung von Arzneimitteln und Agrochemikalien unerlässlich sind. Ihre Reaktivität mit anderen organischen Molekülen eröffnet Möglichkeiten zur Herstellung einer breiten Palette neuartiger Verbindungen.
Biochemische Studien
This compound: kann in biochemischen Studien verwendet werden, um seine physiologischen Wirkungen zu untersuchen. Untersuchungen haben gezeigt, dass ähnliche Verbindungen entzündungshemmende und antioxidative Eigenschaften aufweisen, die bei der Behandlung chronischer Krankheiten von Vorteil sein könnten.
Polymerscience
Schließlich könnten die einzigartigen Eigenschaften dieser Verbindung es ihr ermöglichen, als Polymerisationsmittel zu wirken. Sie könnte möglicherweise verwendet werden, um neue Arten von Polymeren mit bestimmten Eigenschaften wie erhöhter Haltbarkeit oder spezialisierter Funktionalität zu erzeugen.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-2-fluoroethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H,5,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPQRRVGKFBZEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline, HCl](/img/structure/B1473509.png)

![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1473511.png)
![6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1473512.png)
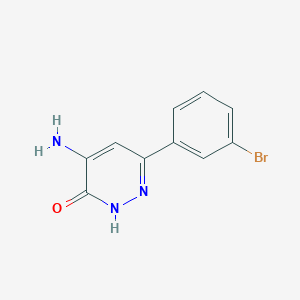

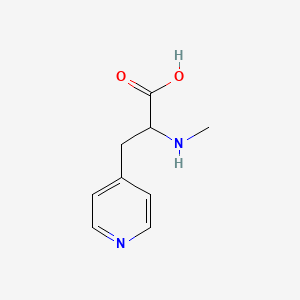
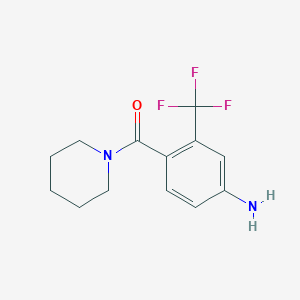
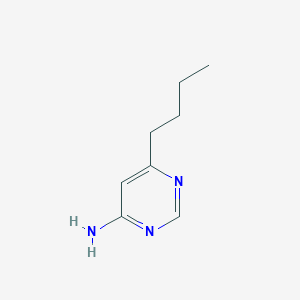
![(1S,2S)-2-[(4-methoxyphenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1473527.png)
![[1-(2,2-Dimethylpropyl)azetidin-3-yl]methanol](/img/structure/B1473528.png)
![(1S,2S)-2-[(4-bromophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1473529.png)

